![molecular formula C10H7Cl3F3NS B2528558 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 338407-39-9](/img/structure/B2528558.png)
3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine" is a chlorinated pyridine derivative with a trifluoromethyl group and a dichlorocyclopropylmethylsulfanyl substituent. This structure suggests potential reactivity due to the presence of electron-withdrawing groups and a sulfanyl group, which may participate in various chemical reactions.
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and various reagents. For example, a three-step synthesis procedure has been developed for the synthesis of 3-aryl-2-sulfanylthienopyridines, which shares some structural similarities with the compound . The process involves the replacement of a halo group with a (sulfanylmethyl)sulfanyl group, followed by treatment with LDA and dehydration with SOCl2 in the presence of pyridine to yield the desired products. This method could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of chlorinated pyridine derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For instance, the vibrational spectral analysis of a related compound was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . Such analyses are crucial for understanding the stability and reactivity of the molecule.
Chemical Reactions Analysis
Chlorinated pyridines with electron-withdrawing groups, such as trifluoromethyl, can react efficiently with deactivated sulfanions derived from heterocyclic thiols, leading to the formation of unsymmetrical sulfides . The presence of a trifluoromethyl group in the compound of interest suggests that it may also undergo similar nucleophilic substitution reactions, potentially yielding a variety of heterocyclic sulfides.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridine derivatives can be influenced by their molecular structure. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and physical properties, such as boiling point and solubility . Additionally, the sulfanyl group in the compound may confer potential biological activity, as seen in related compounds that exhibit inhibitory activity against certain enzymes .
Aplicaciones Científicas De Investigación
Overview of Applications in Synthesis and Catalysis
The importance of pyridine derivatives, such as 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine, is highlighted by their role in the synthesis of complex molecules and the development of catalysis processes. These compounds are crucial in the pharmaceutical and medicinal industries due to their broader synthetic applications and bioavailability. For example, pyranopyrimidine cores, closely related to pyridine structures, are key precursors for synthesizing various biologically active molecules through multi-component reactions facilitated by diverse catalysts, including organocatalysts, metal catalysts, and green solvents. This demonstrates the compound's potential in facilitating the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Environmental Monitoring and Degradation Studies
The environmental persistence and degradation of polyfluoroalkyl chemicals, which share structural similarities with the mentioned pyridine derivative, underscore the importance of understanding these compounds' environmental fate. Studies on microbial degradation pathways and environmental distribution provide insights into managing the environmental impact of these substances. Such research is critical for evaluating the safety and longevity of these compounds in various ecosystems, suggesting a research direction for compounds like 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine in understanding their environmental behavior (Liu & Mejia Avendaño, 2013).
Application in Drug Development and Biomedical Research
The structural versatility of pyridine derivatives makes them invaluable in drug development and biomedical research. These compounds serve as building blocks for creating a wide array of biologically active molecules with potential therapeutic applications. Research into the synthesis of novel compounds and exploration of their biological activities, including antifungal, antibacterial, and anticancer properties, is facilitated by the unique chemical properties of pyridine derivatives. This indicates the potential of 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine in contributing to the discovery and development of new drugs and therapeutic agents (Abu-Taweel et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
3-chloro-2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3F3NS/c11-7-1-5(10(14,15)16)3-17-8(7)18-4-6-2-9(6,12)13/h1,3,6H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSPZAKAUZKINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)
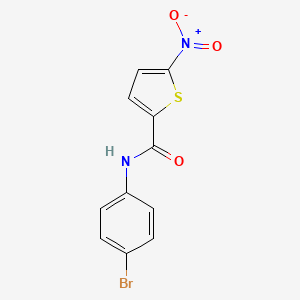
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)
![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)
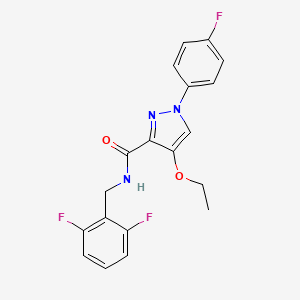
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)
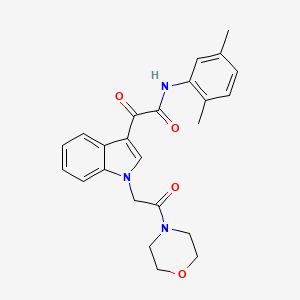
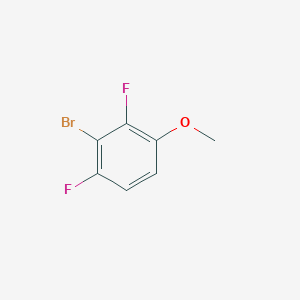
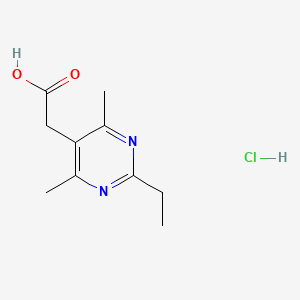
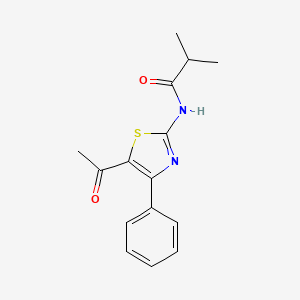
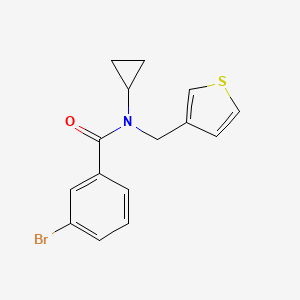
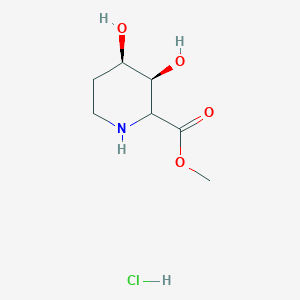

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)